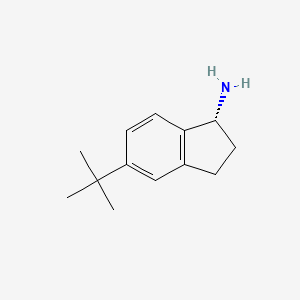

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine

Descripción

Propiedades

IUPAC Name |

(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRVCRJPCWMDQT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204193 | |

| Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808756-83-4 | |

| Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine >99% e.e. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Example Preparation: Reductive Amination Method

Example Preparation: Catalytic Hydrogenation

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Indanone derivative, tert-butyl bromide | Introduction of tert-butyl group via electrophilic substitution. |

| 2 | Ammonia, Pd/C catalyst, H₂ gas | Reductive amination to form the final amine product. |

Analytical Monitoring

To ensure successful synthesis and high purity:

- TLC (Thin Layer Chromatography): Used for monitoring reaction progress.

- HPLC (High Performance Liquid Chromatography): Employed for purity analysis; typical purity levels exceed 98%.

- Spectroscopic Techniques:

- IR Spectroscopy: Characteristic peaks include N-H stretching (~3350 cm⁻¹) and C-H stretching (~2940 cm⁻¹).

- Mass Spectrometry (EI-MS): Confirms molecular weight and fragmentation patterns.

Comparative Analysis of Methods

The following table compares two common preparation methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | High yield, simple setup | Requires specific reducing agents |

| Catalytic Hydrogenation | Environmentally friendly | Requires high-pressure equipment |

Análisis De Reacciones Químicas

Types of Reactions

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the amine group or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2.1. Structural Modifications and Electronic Properties

Key structural analogs differ in substituents at the 5-position, influencing electronic, spectroscopic, and pharmacological properties:

- Electronic Effects: The tert-butyl group is electron-donating, increasing electron density at the indane core, while halogens (Cl, F, I) are electron-withdrawing. These differences alter HOMO-LUMO gaps and charge distribution, as shown in DFT studies . For example, the propargyl-substituted derivative exhibits a lower HOMO-LUMO gap (4.92 eV) compared to tert-butyl analogs, enhancing nonlinear optical activity .

2.2. Pharmacological Activities

- tert-Butyl Derivative: Likely exhibits monoamine transporter inhibition similar to indatraline, a non-selective inhibitor of dopamine, serotonin, and norepinephrine reuptake . The tert-butyl group may prolong half-life by resisting oxidative metabolism.

- Chloro and Fluoro Derivatives : The 5-chloro analog is a DDR1 inhibitor, relevant in cancer and fibrosis , while 5-fluoro derivatives show psychoactive properties linked to neurotransmitter modulation .

2.4. Spectroscopic and Computational Insights

- FTIR/Raman : Tert-butyl vibrations (C-H stretching at ~2900 cm⁻¹) dominate spectra, while halogenated analogs show distinct C-X (X = Cl, F) peaks .

- NBO Analysis : The tert-butyl group stabilizes the indane core via hyperconjugation, whereas electron-withdrawing substituents (Cl, F) reduce electron density at the amine .

Actividad Biológica

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is categorized as a tertiary amine with a unique indene structure. Its molecular formula is C13H17N, and it features a tert-butyl group that contributes to its lipophilicity, potentially influencing its biological interactions.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit various pharmacological effects. These include:

- Antitumor Activity : Indole and indane derivatives have been shown to possess significant antitumor properties. For instance, analogs of indanone have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, small molecules targeting casein kinase 2 have shown promise in inhibiting tumor growth .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis. The structure allows for interaction with receptors that modulate these pathways.

In Vitro Studies

In vitro studies using cell lines have shown that this compound can inhibit cell growth in specific cancer types. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Growth inhibition |

| MCF7 (Breast Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

These results indicate that the compound may selectively target cancer cells while sparing normal cells.

Animal Studies

Preliminary animal studies have suggested that this compound exhibits favorable pharmacokinetic profiles and low toxicity at therapeutic doses. Further research is needed to confirm these findings and assess long-term effects.

Q & A

Basic Research Questions

Q. What are the key enantioselective synthesis methods for (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine?

- Methodology :

- Chiral resolution : Use chiral chromatography (e.g., chiral stationary phases like cellulose derivatives) to separate enantiomers. For example, (R)- and (S)-enantiomers of structurally similar indenamines are resolved using high-performance liquid chromatography (HPLC) with chiral columns .

- Enzymatic deracemization : Recombinant cyclohexylamine oxidase variants can selectively oxidize one enantiomer, enabling deracemization of intermediates. This approach was validated for N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine derivatives .

- Validation : Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy.

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology :

- LC-fluorimetric detection : A validated method for rat plasma pharmacokinetic studies uses reverse-phase liquid chromatography with fluorescence detection (λex/λem = 280/320 nm), achieving a limit of quantification (LOQ) of 5 ng/mL .

- Spectrophotometric assays : UV-Vis methods (e.g., derivatization with ninhydrin) are suitable for bulk purity analysis but lack sensitivity for trace biological samples .

Advanced Research Questions

Q. How can researchers address discrepancies in reported MAO-B inhibition potency of (1R)-5-tert-butyl derivatives?

- Methodology :

- Comparative kinetic assays : Perform parallel assays using recombinant human MAO-B isoforms under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., rasagiline) to calibrate IC50 values .

- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to analyze steric effects of the tert-butyl group on binding pocket interactions. Compare results with X-ray crystallography data of MAO-B complexes .

Q. What experimental strategies improve metabolic stability of this compound derivatives in vivo?

- Methodology :

- Isotope labeling : Synthesize deuterated analogs (e.g., deuterium at metabolically labile positions) to slow hepatic clearance. For example, deuterated rasagiline analogs show extended half-lives in rodent models .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that are cleaved in target tissues. Validate stability in simulated gastric fluid (SGF) and human liver microsomes .

Q. How can researchers optimize fluorometric assays for real-time monitoring of (1R)-5-tert-butyl derivatives in neuronal cells?

- Methodology :

- Fluorophore conjugation : Attach environment-sensitive probes (e.g., dansyl chloride) to the amine group. Monitor fluorescence shifts (Δλ = 50 nm) upon cellular uptake using confocal microscopy .

- Live-cell imaging : Use two-photon excitation (720 nm) to reduce phototoxicity in primary neuron cultures. Calibrate signal intensity against HPLC-validated intracellular concentrations .

Methodological Challenges and Solutions

Q. What are the best practices for resolving stereochemical instability during salt formation (e.g., hydrochloride salts)?

- Methodology :

- Counterion screening : Test non-nucleophilic acids (e.g., methane sulfonic acid) to minimize racemization. For hydrochloride salts, optimize crystallization conditions (e.g., slow cooling in ethanol/water) to preserve chirality .

- Solid-state NMR : Characterize salt polymorphs to confirm stereochemical integrity post-crystallization .

Q. How to design a structure-activity relationship (SAR) study for tert-butyl-substituted indenamines targeting MAO-B?

- Methodology :

- Analog synthesis : Prepare derivatives with substituents at positions 4, 5, and 6 (e.g., fluoro, bromo) using palladium-catalyzed cross-coupling. Purity intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic parameters with inhibitory activity. Validate models with leave-one-out cross-validation (q<sup>2</sup> > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.